molecular formula C9H10N4O B8730614 3,4-Diamino-1-methyl-1,8-naphthyridin-2(1H)-one CAS No. 921214-39-3

3,4-Diamino-1-methyl-1,8-naphthyridin-2(1H)-one

Cat. No. B8730614
M. Wt: 190.20 g/mol
InChI Key: OTDOQPVURBFKQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Diamino-1-methyl-1,8-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C9H10N4O and its molecular weight is 190.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Diamino-1-methyl-1,8-naphthyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Diamino-1-methyl-1,8-naphthyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

921214-39-3

Product Name

3,4-Diamino-1-methyl-1,8-naphthyridin-2(1H)-one

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

3,4-diamino-1-methyl-1,8-naphthyridin-2-one

InChI

InChI=1S/C9H10N4O/c1-13-8-5(3-2-4-12-8)6(10)7(11)9(13)14/h2-4H,10-11H2,1H3

InChI Key

OTDOQPVURBFKQW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=N2)C(=C(C1=O)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-amino-1-methyl-3-nitro-1H-[1,8]naphthyridin-2-one (1.35 g, 6.13 mmol) in 1:1 EtOH/THF (25 mL) was hydrogenated over 10% Pd/C (1.30 g, 1.23 mmol) at room temperature. After 2 h, the catalyst was removed by filtration, rinsing with MeOH. The filtrate was concentrated to provide 3,4-diamino-1-methyl-1H-[1,8]naphthyridin-2-one (1.10 g, 94% yield). 1H-NMR (DMSO): δ 8.39 (dd, 1H, J=4.8, 1.6 Hz), 8.19 (dd, 1H, J=6.4, 1.6 Hz), 7.24 (dd, 1H, J=8.0, 4.8 Hz), 5.58 (s, 2H), 4.52 (s, 2H), 3.69 (s, 3H). MS: calculated for C9H10N4O+H 191.1; found: 191.2.
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
catalyst
Reaction Step Two
Name
EtOH THF
Quantity
25 mL
Type
solvent
Reaction Step Three

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